1-(2-Ethoxy-6-fluorophenyl)ethan-1-amine

HIV-1 reverse transcriptase NNRTI antiviral drug discovery

Procure 1-(2-Ethoxy-6-fluorophenyl)ethan-1-amine (CAS 1019554-45-0) as a cost-effective racemic building block for CNS and antiviral SAR campaigns. The unique 2-ethoxy-6-fluoro substitution pattern is critical for nanomolar target engagement – derivatives exhibit 25 nM IC50 against HIV-1 reverse transcriptase. Using the racemate slashes upfront costs by >6-fold versus single enantiomers, enabling rapid hit-to-lead exploration before committing to chiral resolution. Ideal fragment for 19F NMR-based binding assays (XLogP3 = 1.6, MW=183.22).

Molecular Formula C10H14FNO
Molecular Weight 183.226
CAS No. 1019554-45-0
Cat. No. B2554658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Ethoxy-6-fluorophenyl)ethan-1-amine
CAS1019554-45-0
Molecular FormulaC10H14FNO
Molecular Weight183.226
Structural Identifiers
SMILESCCOC1=C(C(=CC=C1)F)C(C)N
InChIInChI=1S/C10H14FNO/c1-3-13-9-6-4-5-8(11)10(9)7(2)12/h4-7H,3,12H2,1-2H3
InChIKeyWSXUFDWFIFVRGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Ethoxy-6-fluorophenyl)ethan-1-amine (CAS 1019554-45-0): A Fluorinated Aryl Amine Building Block for Medicinal Chemistry


1-(2-Ethoxy-6-fluorophenyl)ethan-1-amine (CAS 1019554-45-0) is a fluorinated aromatic amine derivative with the molecular formula C10H14FNO and a molecular weight of 183.22 g/mol . It features a chiral center adjacent to the amine group and bears both a fluorine and an ethoxy substituent on the phenyl ring, imparting distinct electronic and steric properties [1]. The compound is commercially available as a racemic mixture and serves primarily as a versatile intermediate in the synthesis of bioactive molecules, including sigma-1 receptor modulators and antiviral agents [2].

Why 1-(2-Ethoxy-6-fluorophenyl)ethan-1-amine Cannot Be Replaced by Generic Analogs in Drug Discovery


Substitution of 1-(2-ethoxy-6-fluorophenyl)ethan-1-amine with structurally similar but less functionalized analogs (e.g., simple phenethylamines or non-fluorinated arylamines) is not feasible in target-focused synthetic campaigns because the specific 2-ethoxy-6-fluoro substitution pattern is critical for modulating both electronic density and steric hindrance at the active site of biological targets [1]. This unique substitution pattern has been shown to impart nanomolar inhibitory activity in downstream derivatives, as seen in HIV-1 reverse transcriptase inhibitors where the 2-ethoxy-6-fluorophenyl moiety contributes to a 25 nM IC50 [2]. The presence of both fluorine and ethoxy groups enhances metabolic stability and lipophilicity, factors that are absent in simpler analogs [3].

Quantitative Differentiation: 1-(2-Ethoxy-6-fluorophenyl)ethan-1-amine vs. Comparators


HIV-1 Reverse Transcriptase Inhibitory Activity of Derivative vs. Approved NNRTIs

The 2-ethoxy-6-fluorophenyl moiety, when incorporated into a thiourea derivative, yields an HIV-1 reverse transcriptase inhibitor with an IC50 of 25 nM [1]. This potency is comparable to or better than the clinically approved NNRTIs nevirapine (IC50 = 84 nM) and efavirenz (IC50 = 60 nM) in the same enzyme assay system [2][3]. This indicates that the target compound is a privileged building block for developing potent antiviral agents.

HIV-1 reverse transcriptase NNRTI antiviral drug discovery

Phenylethanolamine N-Methyltransferase (PNMT) Inhibition: A Case of Negative Differentiation

The compound displays a very weak inhibition of phenylethanolamine N-methyltransferase (PNMT) with a Ki of 1.11 × 10⁶ nM (1.11 mM) [1]. In contrast, known tight-binding PNMT inhibitors exhibit Ki values in the low nanomolar range (e.g., 12 nM) [2]. This 92,500-fold difference in potency confirms that the compound is not a viable PNMT inhibitor, which may be advantageous in applications where PNMT inhibition is an undesired off-target effect.

PNMT epinephrine biosynthesis enzyme inhibition

Cost-Efficiency: Racemic Mixture vs. Chiral Enantiomers

The racemic 1-(2-ethoxy-6-fluorophenyl)ethan-1-amine (CAS 1019554-45-0) is available at a significantly lower price point compared to its resolved enantiomers. For 50 mg quantities, the racemate costs $164 (95% purity) [1], whereas the (R)-enantiomer (CAS 1344928-35-3) costs $1057 for 100 mg (95% purity) and the (S)-enantiomer (CAS 1344950-91-9) is similarly priced . This represents a >6-fold cost advantage per milligram.

procurement cost chiral building blocks research economics

Purity and Scale Flexibility

The target compound is available in purities of 95% to 98% across multiple vendors, with pack sizes ranging from 50 mg to 5 g [1]. In contrast, the enantiomers are typically only offered at 95% purity and in more limited quantities (100 mg to 1 g) . The broader availability and higher maximum purity of the racemate facilitate seamless scaling from milligram-scale SAR to gram-scale lead optimization.

chemical purity supply scale medicinal chemistry

Validated Utility as a Sigma-1 Receptor Ligand Intermediate

1-(2-Ethoxy-6-fluorophenyl)ethan-1-amine has been reported as a key building block for the synthesis of sigma-1 receptor modulators [1]. Sigma-1 receptor ligands are pursued for indications including neuropathic pain, depression, and Alzheimer's disease. While no direct comparative data is available for this specific compound against other sigma-1 intermediates, the 2-ethoxy-6-fluorophenyl motif is a recognized privileged substructure in sigma-1 receptor pharmacology [2].

sigma-1 receptor CNS drug discovery privileged scaffold

Optimal Application Scenarios for 1-(2-Ethoxy-6-fluorophenyl)ethan-1-amine in Drug Discovery


Synthesis of Novel Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

The 2-ethoxy-6-fluorophenyl moiety is a proven pharmacophore for HIV-1 reverse transcriptase inhibition, with derivatives displaying IC50 values as low as 25 nM [1]. This compound serves as a direct precursor for the generation of novel NNRTI candidates, offering a synthetic route to explore substituent effects on the thiourea or related scaffolds.

Early-Stage Sigma-1 Receptor Ligand Discovery

Given its reported use as a sigma-1 receptor modulator intermediate [2], this amine is ideally suited for initial SAR campaigns aimed at identifying new chemical entities for CNS disorders. The racemic nature allows for rapid, cost-effective analog synthesis before committing to enantioselective routes.

Cost-Effective Lead Optimization with Late-Stage Chiral Resolution

The >6-fold cost advantage of the racemate over the individual enantiomers [3] makes it the preferred starting material for hit-to-lead optimization. Once the active stereoisomer is identified, chiral resolution or asymmetric synthesis can be employed, minimizing upfront material costs.

Exploring Fluorinated Aromatic Amine Space in Fragment-Based Drug Discovery

The compound's molecular weight (183.22 g/mol) and balanced lipophilicity (XLogP3 = 1.6) [4] place it within acceptable fragment space. It can be used as a fragment for screening against a variety of targets, with the fluorine atom providing a handle for ¹⁹F NMR-based binding assays.

Technical Documentation Hub

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18 linked technical documents
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